molecular formula C10H16O2 B1210035 (+)-trans-Chrysanthemic acid CAS No. 4638-92-0

(+)-trans-Chrysanthemic acid

Cat. No. B1210035
CAS RN: 4638-92-0
M. Wt: 168.23 g/mol
InChI Key: XLOPRKKSAJMMEW-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pure (+)-trans-chrysanthemic acid has been achieved through several methods. One approach involves the stereospecific synthesis from (+)-⊿3-carene, where ozonolysis and subsequent reactions yield the target compound (Matsui et al., 1967). Another method describes the preparation of cis-Chrysanthemic acid from dimethyldimedone, demonstrating the challenges and solutions in achieving the desired stereochemistry (Krief et al., 2009).

Molecular Structure Analysis

The molecular structure of (+)-trans-chrysanthemic acid has been elucidated through various analytical techniques, including crystal structure analysis. The absolute configuration of (+)-trans-chrysanthemic acid has been confirmed as 1R,2R through three-dimensional X-ray analysis of a p-bromoanilide derivative, showcasing the precise geometric arrangement of its atoms (Cameron et al., 1976).

Chemical Reactions and Properties

(+)-trans-Chrysanthemic acid undergoes several notable chemical reactions, demonstrating its reactivity and potential for various chemical transformations. Studies have explored its photosensitized oxygenation, indicating a significant reactivity difference between its cis- and trans- isomers (Sasaki et al., 1971). Additionally, its thermal acid-catalyzed rearrangements have been detailed, further illustrating the compound's versatility in chemical reactions (Otieno et al., 1977).

Scientific Research Applications

  • Biomedical Applications

    • HA nanogels are a versatile class of nanomaterials with properties such as biocompatibility, hygroscopicity, and biodegradability .
    • They exhibit excellent colloidal stability and high encapsulation capacity, making them promising tools for a wide range of biomedical applications .
    • HA nanogels can be fabricated using various methods, including polyelectrolyte complexation, self-assembly, and chemical crosslinking .
    • The fabrication parameters can be tailored to control the physicochemical properties of HA nanogels, such as size, shape, surface charge, and porosity .
  • Therapeutic and Theranostic Applications

    • Stimulus-responsive nanogels are a type of HA nanogels that can respond to external stimuli, such as pH, temperature, enzyme, and redox potential .
    • This property allows the controlled release of encapsulated therapeutic agents in response to specific physiological conditions .
    • HA nanogels can be engineered to encapsulate a variety of therapeutic agents, such as conventional drugs, genes, and proteins .
    • They can then be delivered to target tissues with high efficiency .
  • Food Industry Applications

    • The applications of HA in food are addressed, including oral supplementation, biomaterials, medical research, and pharmaceutical and cosmetic industry applications .

Safety And Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOPRKKSAJMMEW-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101033188
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101033188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-trans-Chrysanthemic acid

CAS RN

4638-92-0
Record name (+)-trans-Chrysanthemic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4638-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chrysanthemic acid d-trans-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004638920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101033188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.788
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHRYSANTHEMIC ACID, TRANS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23FP207VLY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 50 ml flask, there were charged ethyl chrysanthemate (composition: (+)-cis, 2.5%; (-)-cis, 16.8%; (+)-trans, 12.3%; (-)-trans, 68.4%) (2.0 g) and dioxane (18.0 g) under nitrogen. Boron tribromide (0.26 g) was added thereto at 15° C. with stirring and stirred for 4 hours. Then a small amount of the reaction mixture was hydrolyzed to obtain chrysanthemic acid. The composition of the optical isomers in the product was determined by the same method as described in EXAMPLE 1. The result was as follows: (+)-cis, 2.4%; (-)-cis, 2.6%; (+)-trans, 46.2%; (-)-trans, 48.8%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a 50 ml flask, there were charged (-)-cis-chrysanthemic acid (2.0 g), dioxane (17.5) and t-butyl hydroperoxide (0.011 g) under nitrogen. A solution of aluminum bromide (0.032 g) in dioxane (0.5 g) was added thereto at 15°-20° C. with stirring. After 30 minutes, water (0.5 g) was added to the reaction mixture with stirring. The reaction mixture was treated in the same manner as described in Example 1 and 1.91 g of chrysanthemic acid was obtained. The composition was as follows: (+)-cis, 3.3%; (-)-cis, 4.2%; (+)-trans, 46.2%; (-)-trans, 46.2%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.011 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
solvent
Reaction Step Three
Quantity
0.032 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-trans-Chrysanthemic acid
Reactant of Route 2
(+)-trans-Chrysanthemic acid
Reactant of Route 3
(+)-trans-Chrysanthemic acid
Reactant of Route 4
Reactant of Route 4
(+)-trans-Chrysanthemic acid
Reactant of Route 5
(+)-trans-Chrysanthemic acid
Reactant of Route 6
(+)-trans-Chrysanthemic acid

Citations

For This Compound
764
Citations
H Xu, D Lybrand, S Bennewitz, A Tissier, RL Last… - Metabolic …, 2018 - Elsevier
… convert trans-chrysanthemol to trans-chrysanthemic acid. Here we report the extension of our efforts to produce high levels of trans-chrysanthemic acid in a heterologous plant system …
Number of citations: 27 www.sciencedirect.com
M Matsui, M Uchiyama - Agricultural and Biological Chemistry, 1962 - Taylor & Francis
… The infrared spectrum closely resembled to that of (±)-transchrysanthemic acid except the … This was converted to (±)-transchrysanthemic acid (VIII) by the action of p-toluenesulfonic …
Number of citations: 25 www.tandfonline.com
M MATSUI, H YOSHIOKA, H HIRAI - Agricultural and biological …, 1964 - jlc.jst.go.jp
Synthesis of (±)-trans-chrysanthemic acid from (±)-trans-caronic acid via ester of (±)-1'-hydroxy-dihydro-trans-chrysanthemic acid by the dehydration with p-toluene-sulfonic acid was …
Number of citations: 3 jlc.jst.go.jp
Y Wang, J Wen, L Liu, J Chen, C Wang, Z Li… - Metabolic …, 2022 - Elsevier
… trans-chrysanthemic acid with one of the three rethrolone-type alcohols. To test if glandular trichomes can be made to synthesize trans-chrysanthemic acid, … the trans-chrysanthemic acid …
Number of citations: 6 www.sciencedirect.com
G Rosini, C Ayoub, V Borzatta, E Marotta… - Green …, 2007 - pubs.rsc.org
The enantiomers of threo-dimethylamino-1-[4-(methylthio)phenyl]propane-1,3-diol (MTDP) were found to be effective resolving agents for trans-chrysanthemic acid (trans-ChA) on an …
Number of citations: 7 pubs.rsc.org
M Matsui, H Yoshioka, H Hirai - Agricultural and Biological …, 1964 - academic.oup.com
… Synthesis of (±)-trans-chrysanthemic acid from (±)-trans-caronic acid via ester of (±)-l'-hydroxydihydro-trans-chrysanthemic acid by the dehydration with p-toluene-sulfonic acid was …
Number of citations: 7 academic.oup.com
É Kozsda-Kovács, GM Keserü, Z Böcskei… - Journal of the …, 2000 - pubs.rsc.org
… the optically active (+)-trans-chrysanthemic acid is the starting material for the preparation of … investigation on the resolution of trans-chrysanthemic acid using different solvent systems. …
Number of citations: 23 pubs.rsc.org
M Matsui, M Miyano - Journal of the Agricultural Chemical Society …, 1955 - Taylor & Francis
… The pure (±)-transchrysanthemic acid (35g) is obtained by redistillation (bp 142C/12 mm) … The pure (±)-transchrysanthemic acid (35g) is obtained by redistillation (bp 142C/12 mm) …
Number of citations: 6 www.tandfonline.com
K Ueda, M Matsui - Agricultural and Biological Chemistry, 1970 - academic.oup.com
… of optically active transchrysanthemic acid, it is very important to derive racemic trans-chrysanthemic acid from the … ' 3 ' and known to be converted to trans-chrysanthemic acid (Ia)!' …
Number of citations: 16 academic.oup.com
M Nishizawa, M Shimizu, H Ohkawa… - Applied and …, 1995 - Am Soc Microbiol
… to 2.0 g of ()-trans-chrysanthemic acid (230 mM) had accumulated in … esterase, ()-trans-chrysanthemic acid was found to inhibit the … The optical purity of the ()-trans-chrysanthemic acid …
Number of citations: 67 journals.asm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.